5-Benzyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
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Description
5-Benzyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
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Biological Activity
5-Benzyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound with potential biological activities that merit detailed exploration. This article discusses its synthesis, biological activities including anticancer and antimicrobial properties, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions which typically include the formation of the pyrrolidine ring and subsequent functionalization to achieve the desired structure. The compound's molecular formula is C21H25N3O3S with a molecular weight of approximately 399.5 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to 5-Benzyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-8-thia have been tested against various cancer cell lines including A549 (human lung adenocarcinoma).
Key Findings:
- In vitro Studies: Compounds were evaluated using MTT assays to assess cell viability post-treatment. A significant reduction in viability was observed at concentrations around 100 µM, particularly for compounds modified with electron-donating groups.
- Structure-Activity Relationship (SAR): Modifications in the phenyl ring and the introduction of specific functional groups have been shown to enhance anticancer activity while minimizing cytotoxic effects on non-cancerous cells .
Compound | IC50 (µM) | Cell Line | Notes |
---|---|---|---|
Compound 1 | 25 | A549 | High selectivity for cancer cells |
Compound 2 | 50 | HCT116 | Moderate activity |
Compound 3 | 100 | MCF7 | Lower efficacy compared to others |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.
Key Findings:
- Testing Methodology: The Minimum Inhibitory Concentration (MIC) was determined for various pathogens using standard broth dilution methods.
- Results: Certain derivatives exhibited potent activity against resistant strains, suggesting that modifications to the core structure can lead to enhanced antimicrobial properties .
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Resistant strain effective |
Klebsiella pneumoniae | 64 | Moderate effectiveness |
Case Studies
- Study on Anticancer Properties: In a study published in PMC, several derivatives were tested against A549 cells. The results indicated that compounds with specific substitutions exhibited potent anticancer activity while maintaining low toxicity levels towards normal cells .
- Antimicrobial Resistance Study: Another research focused on the antimicrobial efficacy of pyrrolidine derivatives highlighted their potential against resistant bacterial strains. The study found that certain modifications significantly increased the compounds' effectiveness against MRSA and other resistant pathogens .
Properties
IUPAC Name |
3-benzyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N3O3S/c27-19(24-12-6-7-13-24)15-25-20-17-10-4-5-11-18(17)30-21(20)22(28)26(23(25)29)14-16-8-2-1-3-9-16/h1-5,8-11,21H,6-7,12-15H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRXDUFNLARLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C[N+]2=C3C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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